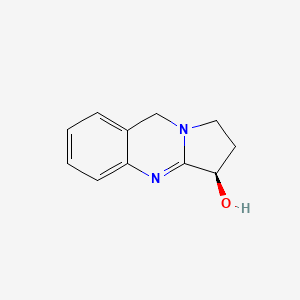
Vasicine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peganine is a member of quinazolines.
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol is a natural product found in Sida cordifolia, Anisotes trisulcus, and other organisms with data available.
生物活性
Vasicine, a pyrroquinazoline alkaloid derived from the plant Adhatoda vasica, has garnered significant attention due to its diverse biological activities. This article presents a comprehensive overview of this compound's pharmacological properties, including its antimicrobial, antioxidant, anti-inflammatory, antidiabetic, antiviral, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is classified as a quinazoline alkaloid and is primarily extracted from the leaves of Adhatoda vasica. Its molecular structure contributes to its bioactivity, with various studies employing molecular docking to predict its interactions with biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent, particularly against pathogens resistant to conventional antibiotics.
| Microbial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
This compound has been evaluated for its antioxidant capacity through several assays:
- ABTS Scavenging Assay : IC50 = 11.5 µg/ml
- Ferric Reducing Power Assay : IC50 = 15 µg/ml
- DPPH Radical Scavenging Assay : IC50 = 18.2 µg/ml
- Hydroxyl Radical Scavenging Assay : IC50 = 22 µg/ml
- Hydrogen Peroxide Assay : IC50 = 27.8 µg/ml
These results indicate that this compound possesses strong free radical scavenging abilities, which can help mitigate oxidative stress in biological systems .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been substantiated through various in vitro assays:
- Proteinase Inhibitory Assay : IC50 = 76 µg/ml
- Bovine Serum Albumin (BSA) Method : IC50 = 51.7 µg/ml
- Egg Albumin Method : IC50 = 53.2 µg/ml
- Lipooxygenase Inhibition Assay : IC50 = 76 µg/ml
These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory conditions by inhibiting key inflammatory mediators .
Antidiabetic Activity
This compound has shown promising results in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes:
- α-Amylase Inhibition Assay : IC50 = 47.6 µg/ml
- α-Glucosidase Inhibition Assay : IC50 = 49.68 µg/ml
Additionally, this compound was effective in reducing non-enzymatic glycosylation of hemoglobin, indicating its potential role in glycemic control .
Antiviral Activity
Research indicates that this compound possesses antiviral properties, particularly against HIV protease:
- HIV Protease Inhibition Assay : IC50 = 38.5 µg/ml
This suggests that this compound may be beneficial in developing antiviral therapies targeting HIV .
Anticancer Activity
This compound's anticancer potential has been explored in various cancer cell lines:
- Lung Cancer Cells (A549) : IC50 = 46.5 µg/ml
- Human Fibroblast Cells : IC50 = 82.5 µg/ml
The cytotoxic effects were assessed using MTT assays and direct microscopic observation, demonstrating this compound's ability to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .
Case Studies and Clinical Applications
Several studies have investigated the therapeutic applications of this compound in traditional medicine and modern pharmacology:
- Traditional Uses : In Ayurvedic practices, Adhatoda vasica is used for treating respiratory ailments, showcasing the historical significance of this compound.
- Modern Research : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for chronic diseases, including diabetes and cancer.
特性
CAS番号 |
18549-38-7 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1 |
InChIキー |
YIICVSCAKJMMDJ-SNVBAGLBSA-N |
SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O |
異性体SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@@H]1O |
正規SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O |
Key on ui other cas no. |
6159-55-3 |
ピクトグラム |
Irritant |
同義語 |
peganine peganine hydrochloride dihydrate vasicine vasicine hydrochloride, (R)-isomer vasicine monohydrochloride, (R)-isomer vasicine, (+-)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















